UGT2B7 Competitive Inhibition: Globulol vs. Epiglobulol, Cedrol, and Longifolol in the Same Assay
In a direct head-to-head eudismic analysis, globulol and five structurally related tricyclic sesquiterpenoid alcohols were evaluated for competitive inhibition of recombinant human UGT2B7 under identical conditions [1]. Globulol exhibited a competitive inhibition constant (K_ic) of 5.4 µM, while its C-4 epimer epiglobulol gave a K_ic of 4.0 µM, cedrol 0.15 µM, epicedrol 0.21 µM, and the longifolol/isolongifolol pair achieved 23 nM and 26 nM, respectively [1]. The 1.35-fold difference between globulol and epiglobulol confirms that the spatial orientation of the C-4 hydroxyl group exerts only a modest influence on enzyme affinity for this scaffold, whereas the overall hydrocarbon framework drives the ~235-fold potency gap relative to longifolol [1].
| Evidence Dimension | UGT2B7 competitive inhibition constant (K_ic) |
|---|---|
| Target Compound Data | Globulol K_ic = 5.4 µM |
| Comparator Or Baseline | Epiglobulol K_ic = 4.0 µM; Cedrol K_ic = 0.15 µM; Epicedrol K_ic = 0.21 µM; Longifolol K_ic = 23 nM; Isolongifolol K_ic = 26 nM |
| Quantified Difference | Globulol is 1.35-fold weaker than epiglobulol; 36-fold weaker than cedrol; 235-fold weaker than longifolol |
| Conditions | Recombinant human UGT2B7; substrate-independent rapidly reversible competitive inhibition; identical assay conditions for all six compounds (Bichlmaier et al., 2007) |
Why This Matters
For researchers studying UGT2B7-mediated drug metabolism or designing isoform-selective inhibitors, globulol offers a specific K_ic value of 5.4 µM that serves as a defined intermediate-affinity reference point distinct from both the sub-nanomolar longifolol scaffold and the sub-micromolar cedrol scaffold, enabling rational selection of the appropriate hydrocarbon topology for a given structure-activity relationship (SAR) campaign [1].
- [1] Bichlmaier I, Kurkela M, Siiskonen A, Finel M, Yli-Kauhaluoma J. Eudismic analysis of tricyclic sesquiterpenoid alcohols: lead structures for the design of potent inhibitors of the human UDP-glucuronosyltransferase 2B7. Bioorg Chem. 2007;35(5):386-400. doi:10.1016/j.bioorg.2007.07.002. View Source
